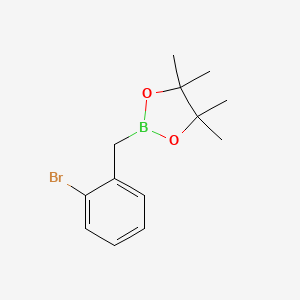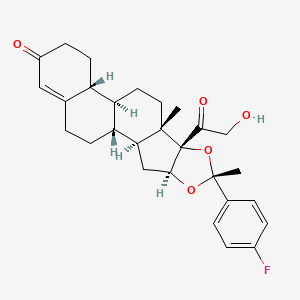
Diisobutyl Ketone-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutyl Ketone-13C4 is a labeled compound of Diisobutyl Ketone, where four carbon atoms are replaced with their carbon-13 isotopeIt is a high-boiling, slow-evaporating solvent that is miscible with alcohols and ketones but has limited water solubility .
準備方法
Synthetic Routes and Reaction Conditions
Diisobutyl Ketone can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation. The reaction involves the following steps:
Aldol Condensation: Isobutyraldehyde undergoes aldol condensation in the presence of a base catalyst to form 2,6-dimethyl-4-heptenal.
Hydrogenation: The resulting 2,6-dimethyl-4-heptenal is then hydrogenated in the presence of a hydrogenation catalyst to produce Diisobutyl Ketone.
Industrial Production Methods
Industrial production of Diisobutyl Ketone typically involves the same aldol condensation and hydrogenation steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced separation techniques to isolate and purify the final product .
化学反応の分析
Types of Reactions
Diisobutyl Ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as Grignard reagents for forming alcohols.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
科学的研究の応用
Diisobutyl Ketone-13C4 has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme reactions due to its labeled carbon atoms.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic fate of drugs.
Industry: Used in the production of coatings, adhesives, and other industrial products
作用機序
The mechanism of action of Diisobutyl Ketone involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can exert various effects. The labeled carbon atoms in Diisobutyl Ketone-13C4 allow for detailed tracing of its metabolic pathways and interactions .
類似化合物との比較
Similar Compounds
Methyl Isobutyl Ketone: Similar in structure but with different physical and chemical properties.
Isobutyl Ketone: Another similar compound with variations in its reactivity and applications
Uniqueness
Diisobutyl Ketone-13C4 is unique due to the presence of labeled carbon atoms, which makes it particularly useful in research applications involving tracing and metabolic studies. Its slow evaporation rate and good solvent properties also make it valuable in industrial applications .
特性
IUPAC Name |
2,6-di((113C)methyl)(1,7-13C2)heptan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPXKJBFFKCEK-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)



![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)
